molecular formula C17H21N5O3 B2479808 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]UREA CAS No. 1448059-78-6

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]UREA

Cat. No.: B2479808
CAS No.: 1448059-78-6
M. Wt: 343.387
InChI Key: LVPWFRFWHVDOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a urea bridge to a 2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl group. The benzodioxin subunit is known for its electron-rich aromatic system, which can influence binding interactions in biological systems, while the pyrimidine ring provides a heterocyclic scaffold capable of hydrogen bonding and π-π stacking. Urea linkages are often employed in medicinal chemistry due to their stability and ability to act as hydrogen bond donors/acceptors.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-10-15(11(2)19-16(18-10)22(3)4)21-17(23)20-12-5-6-13-14(9-12)25-8-7-24-13/h5-6,9H,7-8H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPWFRFWHVDOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]UREA is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors to form the urea linkage and the benzodioxin moiety. The general pathway can be summarized as follows:

  • Formation of Benzodioxin Core : The initial step involves synthesizing the 2,3-dihydro-1,4-benzodioxin structure through cyclization reactions.
  • Urea Formation : The urea functionality is introduced by reacting the benzodioxin derivative with dimethylamino-4,6-dimethylpyrimidine derivatives.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from 0.3 to 20 µM depending on the specific substituents on the pyrimidine ring .
CompoundCell LineIC50 (µM)
Compound AHCT1160.45
Compound BMCF-75.16
Compound CA54920

The proposed mechanism of action for similar compounds includes:

  • Inhibition of PI3K/mTOR Pathways : These pathways are crucial for cell growth and survival; inhibition can lead to reduced tumor growth.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : Some related urea derivatives demonstrated activity against bacterial and fungal strains at minimal inhibitory concentrations (MICs) of approximately 50 µg/mL .

Anti-inflammatory Effects

Preliminary studies suggest that compounds with a similar benzodioxin structure may possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.

Case Studies

  • Study on Antiproliferative Activity : In a study involving various synthesized urea derivatives, it was found that those containing a dimethylamino group exhibited enhanced antiproliferative activity against selected cancer cell lines compared to their counterparts without this group .
  • Toxicological Assessment : Further investigations into the acute oral toxicity of these compounds revealed that modifications at specific positions significantly affected toxicity levels while maintaining efficacy against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

BRD1401 (Revised)

Structure: (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazolidin-4-one Key Differences:

  • Core Functional Group: BRD1401 contains an imidazolidinone ring instead of a urea linkage. This alteration may reduce hydrogen-bonding capacity compared to the target compound’s urea group.
  • Pyrimidine Substitution: BRD1401’s pyrimidine is substituted at the 2-position with a dimethyl group, whereas the target compound has a dimethylamino group at the 2-position and methyl groups at 4- and 6-positions.
  • Synthesis : BRD1401 is synthesized from a guanidine intermediate (S6) in dioxane, differing from urea-based coupling reactions common in similar compounds .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

Structure: Combines benzodioxin with a pyridine ring and a dimethylamino-methylphenyl group . Key Differences:

  • Heterocycle : Pyridine instead of pyrimidine, reducing nitrogen content and altering electronic properties.
  • Molecular Weight: Higher molecular weight (391.46 g/mol vs.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid

Structure : Benzodioxin-linked acetic acid, evaluated for anti-inflammatory activity .
Key Differences :

  • Functional Group : Carboxylic acid instead of urea-pyrimidine, enabling ionic interactions but lacking the heterocyclic complexity.
  • Bioactivity : Demonstrated anti-inflammatory efficacy comparable to Ibuprofen in preclinical models, suggesting benzodioxin derivatives can exhibit therapeutic activity despite divergent substituents .

Observations :

  • Thermal fusion with urea () contrasts with milder conditions for guanidine-based syntheses (), highlighting divergent approaches to heterocycle formation.

Key Insights :

  • The dimethylamino group in the target compound may enhance solubility and membrane permeability compared to BRD1401’s imidazolidinone.
  • The absence of a carboxylic acid (cf.

Q & A

Q. Ambiguity Resolution :

  • Overlapping proton signals (e.g., aromatic regions) can be resolved via 2D NMR (COSY, HSQC) .
  • Coupling constants (e.g., J = 2.3 Hz for dihydrobenzodioxin protons) help assign stereochemistry .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity while controlling for structural analogs?

Methodological Answer:

  • Comparative Assays : Test against analogs (e.g., dihydropyrimidinone derivatives ) using in vitro models (e.g., hepatocyte toxicity assays).
  • Dose-Response Curves : Use IC₅₀ values to compare potency. For example, derivatives with nitroaryl substituents show enhanced antihepatotoxic activity .
  • Control Groups : Include structurally similar but inactive compounds (e.g., lacking the dimethylamino pyrimidine group) to isolate pharmacophoric contributions.

Q. Experimental Design :

ParameterExampleRationale
Cell LineHepG2Liver-specific activity
Incubation Time24–48hMetabolic stability
Concentrations1–100 µMDose-dependent effects

Advanced: What strategies resolve contradictions between computational predictions (e.g., molecular docking) and empirical bioactivity data?

Methodological Answer:

  • Re-evaluate Binding Assays : Confirm target engagement via SPR (surface plasmon resonance) if docking suggests high affinity but in vitro activity is low.
  • Solvent Effects : Simulate aqueous vs. DMSO-solubilized compound behavior; discrepancies may arise from aggregation .
  • Conformational Analysis : Use X-ray crystallography (SHELX refinement ) to validate predicted binding poses.

Case Study :
A 2024 study found that pyrimidine-methyl groups enhance hydrophobic interactions in silico but reduce solubility in vitro. Adjusting substituents to balance lipophilicity (e.g., adding polar moieties) resolved this .

Advanced: How should researchers approach crystallographic refinement of this compound when data quality is suboptimal?

Methodological Answer:

  • SHELX Suite : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or low-resolution data .
  • Twinning Detection : Apply the Flack parameter and Hooft statistics to identify pseudosymmetry.
  • Data Collection : Optimize at synchrotron sources (λ = 0.7–1.0 Å) to enhance anomalous scattering for heavy atoms.

Q. Example Workflow :

Index raw data with XDS .

Resolve phases via direct methods (SHELXD).

Refine with SHELXL using Hirshfeld atom masking for disordered regions.

Basic: What theoretical frameworks guide the study of this compound’s environmental fate and toxicity?

Methodological Answer:

  • INCHEMBIOL Framework : Assess distribution in abiotic/biotic compartments (e.g., soil adsorption coefficients, LogP = 2.8) and transformation pathways (e.g., hydrolysis at pH 7) .
  • QSAR Models : Predict ecotoxicity using substituent-specific descriptors (e.g., nitro groups increase persistence ).

Q. Pipeline Example :

Synthesize analogs via parallel reactions.

Test in HTS cytotoxicity panel.

Validate hits in orthogonal assays (e.g., flow cytometry).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.